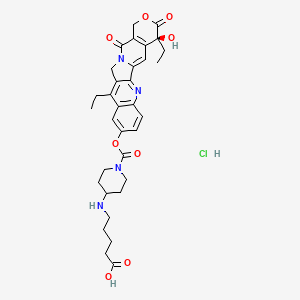

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride

Vue d'ensemble

Description

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride is a derivative of camptothecin, a well-known alkaloid with potent anti-cancer properties. This compound is designed to enhance the therapeutic efficacy and reduce the side effects associated with camptothecin derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride involves multiple steps, starting from camptothecin. The key steps include the introduction of the ethyl group at the 7-position and the attachment of the 4-N-aminopentanoic acid and piperidino)carbonyloxy groups at the 10-position. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput.

Analyse Des Réactions Chimiques

Types of Reactions

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

Reduction: This reaction can be used to modify the oxidation state of the compound, affecting its reactivity.

Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Applications De Recherche Scientifique

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and stability of camptothecin derivatives.

Biology: It is employed in cell culture studies to investigate its cytotoxic effects on various cancer cell lines.

Medicine: This compound is being explored for its potential as an anti-cancer drug, with studies focusing on its efficacy, pharmacokinetics, and safety profile.

Industry: It is used in the development of novel drug delivery systems, such as nanoparticles and micelles, to enhance its therapeutic potential.

Mécanisme D'action

The mechanism of action of 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the enzyme-DNA complex, the compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the DNA damage response pathway and the intrinsic apoptotic pathway.

Comparaison Avec Des Composés Similaires

Similar Compounds

Irinotecan: Another camptothecin derivative used in cancer therapy.

Topotecan: A camptothecin analog with similar anti-cancer properties.

Uniqueness

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride is unique due to its enhanced stability and reduced side effects compared to other camptothecin derivatives. Its specific modifications allow for better cellular uptake and accumulation in tumors, leading to improved therapeutic outcomes.

Activité Biologique

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin hydrochloride, commonly referred to as CPT-11 or irinotecan, is a semi-synthetic derivative of camptothecin. It is primarily utilized in cancer therapy, particularly for colorectal cancer. This compound exhibits significant biological activity through its mechanism of action, which involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication.

- Molecular Formula : C33H38N4O8

- Molecular Weight : 618.68 g/mol

- CAS Number : 181467-56-1

- Structure : The compound features a complex structure that includes a piperidine ring and an ethyl group, contributing to its pharmacological properties.

CPT-11 acts by stabilizing the topoisomerase I-DNA complex, preventing DNA religation and leading to DNA damage and apoptosis in rapidly dividing cancer cells. This mechanism is vital for its effectiveness against various tumor types.

Antitumor Efficacy

CPT-11 has demonstrated considerable antitumor activity across a range of experimental models:

- Tumor Models : Effective against murine tumors such as L1210 leukemia, S180 sarcoma, and Lewis lung carcinoma.

- Administration Routes : Can be administered intravenously (i.v.), intraperitoneally (i.p.), or orally.

- Comparison with Other Agents : In studies, CPT-11 showed superior efficacy compared to traditional chemotherapeutics like Adriamycin, especially in terms of the increase in life span (ILS) and therapeutic index .

Case Studies

- Clinical Trials : In various clinical trials, CPT-11 has been shown to improve survival rates in patients with metastatic colorectal cancer when used in combination with other agents like fluorouracil and leucovorin.

- Toxicity Profile : While effective, CPT-11 is associated with side effects such as diarrhea and neutropenia, which are dose-dependent. The role of intestinal microbiota in modulating these toxicities has been an area of active research .

Pharmacokinetics

CPT-11 undergoes extensive metabolism in the liver, primarily by the enzyme carboxylesterase, converting it into its active metabolite SN-38, which has a higher potency against topoisomerase I than the parent compound .

Resistance Mechanisms

Research indicates that resistance to CPT-11 can arise through various mechanisms including:

- Increased drug efflux via ATP-binding cassette (ABC) transporters.

- Alterations in topoisomerase I expression or function.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

5-[[1-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O8.ClH/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2;/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39);1H/t33-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYFNMPEYKRHHC-WAQYZQTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747745 | |

| Record name | 5-{[1-({[(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl]oxy}carbonyl)piperidin-4-yl]amino}pentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181629-47-0 | |

| Record name | 5-{[1-({[(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl]oxy}carbonyl)piperidin-4-yl]amino}pentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.